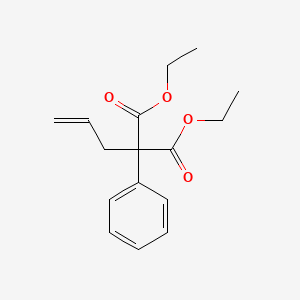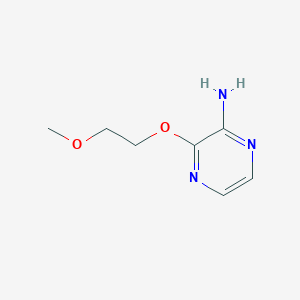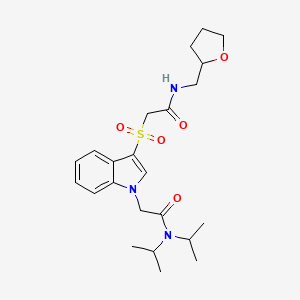![molecular formula C11H16N2O2 B2771438 1-[2-(Hydroxymethyl)pyridin-4-yl]piperidin-4-ol CAS No. 1249124-23-9](/img/structure/B2771438.png)
1-[2-(Hydroxymethyl)pyridin-4-yl]piperidin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(Hydroxymethyl)pyridin-4-yl]piperidin-4-ol is a chemical compound with the molecular formula C11H16N2O2 and a molecular weight of 208.26 g/mol . It is characterized by the presence of a piperidine ring attached to a pyridine ring, with a hydroxymethyl group at the 2-position of the pyridine ring and a hydroxyl group at the 4-position of the piperidine ring
Métodos De Preparación
The synthesis of 1-[2-(Hydroxymethyl)pyridin-4-yl]piperidin-4-ol typically involves the reaction of 2-(hydroxymethyl)pyridine with piperidine under specific conditions . The reaction conditions may include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity of the compound .
Análisis De Reacciones Químicas
1-[2-(Hydroxymethyl)pyridin-4-yl]piperidin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides . The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-[2-(Hydroxymethyl)pyridin-4-yl]piperidin-4-ol has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-[2-(Hydroxymethyl)pyridin-4-yl]piperidin-4-ol involves its interaction with specific molecular targets and pathways. The hydroxymethyl and hydroxyl groups play a crucial role in its binding to target molecules, influencing its biological activity . The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects .
Comparación Con Compuestos Similares
1-[2-(Hydroxymethyl)pyridin-4-yl]piperidin-4-ol can be compared with similar compounds such as:
2-(Hydroxymethyl)pyridine: Lacks the piperidine ring, making it less complex.
4-Hydroxypiperidine: Lacks the pyridine ring, affecting its chemical properties.
Pyridinemethanol derivatives: Similar structure but with different functional groups.
The uniqueness of this compound lies in its combined structure of pyridine and piperidine rings with hydroxymethyl and hydroxyl groups, which contribute to its diverse chemical and biological properties .
Propiedades
IUPAC Name |
1-[2-(hydroxymethyl)pyridin-4-yl]piperidin-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c14-8-9-7-10(1-4-12-9)13-5-2-11(15)3-6-13/h1,4,7,11,14-15H,2-3,5-6,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGKAAFZCQIJOQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C2=CC(=NC=C2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Oxabicyclo[3.3.1]nonan-9-amine](/img/structure/B2771359.png)

![2-[(Benzyloxy)methyl]benzoic acid](/img/structure/B2771365.png)

![1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B2771367.png)
![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-3,5-bis(trifluoromethyl)benzamide](/img/structure/B2771368.png)

![1'-((4-Acetylphenyl)sulfonyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2771370.png)


![2-(3,4-Dimethoxyphenyl)-1-{4-methoxy-[1,4'-bipiperidine]-1'-yl}ethan-1-one](/img/structure/B2771375.png)


